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molecular formula C7H11N3O2 B1340675 ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate CAS No. 70500-80-0

ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1340675
M. Wt: 169.18 g/mol
InChI Key: KTRQSZBRYRHIKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04873334

Procedure details

To a solution of 48 mg (2.1 mmol) of sodium in 40 ml of methanol is added 2.0 mg (11.8 mmol) of 5-amino-3-ethoxycarbonyl-1-methylpyrazole, and the mixture is refluxed over night, and distilled under reduced pressure. To the resulting residue are added a small amount of water and sodium chloride, and the mixture is extracted 6 times with chloroform. The extract is dried with magnesium sulfate, chromatographed on a column of silica gel and eluted with ethyl acetate to give 1.37 g (74.1% yield) of the objective compound.
Quantity
48 mg
Type
reactant
Reaction Step One
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
74.1%

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[N:7]([CH3:8])[N:6]=[C:5]([C:9]([O:11][CH2:12]C)=[O:10])[CH:4]=1>CO>[NH2:2][C:3]1[N:7]([CH3:8])[N:6]=[C:5]([C:9]([O:11][CH3:12])=[O:10])[CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
48 mg
Type
reactant
Smiles
[Na]
Name
Quantity
2 mg
Type
reactant
Smiles
NC1=CC(=NN1C)C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed over night
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue are added a small amount of water and sodium chloride
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted 6 times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
chromatographed on a column of silica gel
WASH
Type
WASH
Details
eluted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 74.1%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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